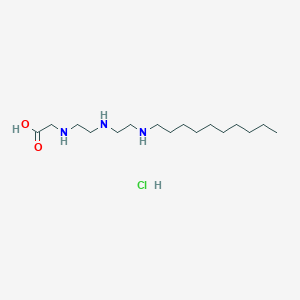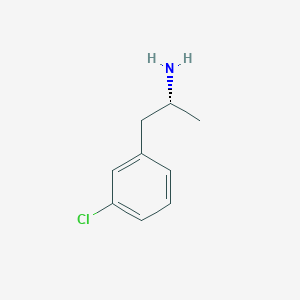
Pentaerythritol rosinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentaerythritol rosinate is an ester of rosin acids with the polyol pentaerythritol. It is commonly used in cosmetics and personal care products, such as eye shadow, mascara, and makeup bases, due to its ability to act as a lubricant on the skin’s surface, giving it a soft and smooth appearance . Additionally, it increases the thickness of the lipid portion of these products . This compound is produced from wood rosin, a by-product of paper pulping .
准备方法
Synthetic Routes and Reaction Conditions: Pentaerythritol rosinate is synthesized through the esterification of rosin acids with pentaerythritol. The esterification process involves the reaction of carboxylic acids in rosin with the hydroxyl groups of pentaerythritol. This reaction typically requires a catalyst to proceed efficiently. Common catalysts used include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction is carried out at high temperatures, often between 250°C and 290°C, to achieve optimal esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the fractional distillation of crude tall oil to form rosin, which is then esterified with pentaerythritol . The process conditions are optimized to ensure high yield and purity of the final product. For example, using zinc nitrate as the zinc source, a reaction temperature of 250°C, and a catalyst loading of 0.2 g can result in a conversion rate of 87.9% .
化学反应分析
Types of Reactions: Pentaerythritol rosinate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common. The esterification reaction involves the formation of ester bonds between the carboxylic acids in rosin and the hydroxyl groups in pentaerythritol .
Common Reagents and Conditions: The esterification reaction typically requires a catalyst and high temperatures. Common catalysts include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction conditions often involve temperatures between 250°C and 290°C .
Major Products Formed: The primary product formed from the esterification of rosin acids with pentaerythritol is this compound. This compound is used in various applications, including cosmetics, adhesives, and coatings .
科学研究应用
Pentaerythritol rosinate has a wide range of scientific research applications. In chemistry, it is used as a raw material for the synthesis of various compounds, including resins, adhesives, and coatings . In biology and medicine, it is used in drug delivery systems and as a plasticizer in medical devices . In industry, it is used in the manufacture of pressure-sensitive adhesives, solder flux for electronic devices, and as a coating agent in fertilizers .
作用机制
The mechanism of action of pentaerythritol rosinate involves its ability to form ester bonds with other compounds. This property allows it to act as a lubricant, increasing the thickness of the lipid portion of cosmetics and personal care products . Additionally, its ester bonds provide stability and resistance to oxidation, making it useful in various industrial applications .
相似化合物的比较
Pentaerythritol rosinate is similar to other rosin esters, such as glycerol ester and methyl ester . it is unique in its ability to form stable ester bonds with pentaerythritol, providing enhanced stability and resistance to oxidation . Other similar compounds include glycol ester, allyl ester, and acid starch-based rosin .
List of Similar Compounds:- Glycerol ester
- Methyl ester
- Glycol ester
- Allyl ester
- Acid starch-based rosin
This compound stands out due to its unique combination of stability, resistance to oxidation, and ability to act as a lubricant in various applications.
属性
CAS 编号 |
8050-26-8 |
|---|---|
分子式 |
C25H40O5 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21?,23-,24+/m1/s1 |
InChI 键 |
DUTZBUOZKIIFTG-FXXYKOEOSA-N |
手性 SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)(CO)CO)C |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
物理描述 |
Amber pellets with a mild odor; [Eastman Chemical MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)





